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Compound of Interest

Compound Name: 3-(Aminomethyl)phenol

Cat. No.: B046038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(aminomethyl)phenol (also known as 3-hydroxybenzylamine), a valuable building block
in pharmaceutical and chemical synthesis. Due to the limited availability of publicly accessible,
raw experimental spectra, this document focuses on predicted and expected data derived from
established spectroscopic principles and analysis of structurally related compounds. The guide
outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to identify and
characterize this molecule.

Molecular Structure and Spectroscopic Overview

3-(Aminomethyl)phenol possesses a molecular formula of C7HsNO and a molecular weight of
approximately 123.15 g/mol .[1] Its structure, featuring a phenol and a benzylamine moiety,
gives rise to a distinct spectroscopic signature. The following sections detail the expected data
from 'H NMR, 3C NMR, IR, and MS analyses.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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The *H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the
benzylic methylene protons, and the protons of the amine and hydroxyl groups. The chemical
shifts are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.

Table 1: Predicted *H NMR Spectral Data for 3-(Aminomethyl)phenol

Predicted Chemical Predicted

Protons . o Integration
Shift (6, ppm) Multiplicity

-OH 9.0-10.0 Broad Singlet 1H

Aromatic H (C2, C4, ]
6.7-7.2 Multiplet 4H

C5, C6)

-CHz- ~3.8 Singlet 2H

-NH:z 15-3.0 Broad Singlet 2H

Note: The chemical shifts of -OH and -NHz protons are highly dependent on solvent,
concentration, and temperature, and may exchange with deuterium in D20.

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

The proton-decoupled 3C NMR spectrum of 3-(aminomethyl)phenol is predicted to show
seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted 3C NMR Spectral Data for 3-(Aminomethyl)phenol
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-CH2NH:z ~45

C3-OH ~157

C1 (ipso to -CHz2NHz2) ~140

Aromatic CH 113-130

Aromatic CH 113-130

Aromatic CH 113-130

Aromatic CH 113-130

Note: The specific assignments of the aromatic carbons require more detailed 2D NMR
experiments.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 3-(aminomethyl)phenol will be characterized by strong, broad absorptions
from the O-H and N-H bonds, as well as characteristic peaks for the aromatic ring. Data from
public databases indicate that an FTIR spectrum has been obtained using a KBr-pellet
technique.[1]

Table 3: Expected IR Absorption Bands for 3-(Aminomethyl)phenol
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Expected Wavenumber

Functional Group Intensity
(cm™)
O-H Stretch (Phenol) 3200 - 3600 Strong, Broad
] Medium, Broad (two bands for
N-H Stretch (Amine) 3300 - 3500 ) )
primary amine)
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic, -CHz-) 2850 - 2960 Medium

o Medium to Strong (multiple
C=C Stretch (Aromatic Ring) 1450 - 1600

bands)
N-H Bend (Amine) 1580 - 1650 Medium
C-O Stretch (Phenol) 1200 - 1260 Strong
C-N Stretch (Amine) 1020 - 1250 Medium to Weak
C-H Out-of-Plane Bending
690 - 900 Strong

(Aromatic)

Expected Mass Spectrometry (MS) Data

Mass spectrometry using a soft ionization technique like Electrospray lonization (ESI) is
expected to show a prominent protonated molecular ion [M+H]* at an m/z corresponding to the
molecule's isotopic mass. Under harsher conditions like Electron lonization (El), fragmentation
would occur. The computed monoisotopic mass is 123.068413911 Da.[1]

Table 4: Expected Mass Spectrometry Data (Electron lonization) for 3-(Aminomethyl)phenol

m/z Interpretation Relative Abundance
123 Molecular lon [M]* High

106 [M - NHs]+ Medium

94 [M - CH2NH]* Medium

77 [CeHs]* (Phenyl cation) Medium
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-
(aminomethyl)phenol, which is a solid at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(aminomethyl)phenol
and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDsOD) in a
clean, dry NMR tube. The choice of solvent is critical as acidic protons from the hydroxyl and
amine groups can exchange. DMSO-ds is often preferred for observing these exchangeable
protons.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Set the spectral width to cover a range of approximately -2 to 12 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
o Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Set the spectral width to cover a range of approximately 0 to 200 ppm.
o Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase correct the spectra and perform baseline correction.

o

Calibrate the *H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an
internal standard like tetramethylsilane (TMS).

[e]

Calibrate the 13C spectrum using the solvent peak (e.g., DMSO-de at 39.52 ppm).

[e]

Integrate the peaks in the *H spectrum and identify their multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
e Sample Preparation:

o Grind 1-2 mg of 3-(aminomethyl)phenol with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The
mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet-forming die.

o Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form
a thin, transparent pellet.

e Background Spectrum:
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o Place the empty sample holder in the FTIR spectrometer.

o Run a background scan to record the spectrum of the atmospheric CO2 and water vapor,
which will be subtracted from the sample spectrum.

e Sample Spectrum Acquisition:
o Mount the KBr pellet in the sample holder and place it in the spectrometer.
o Acquire the spectrum, typically in the range of 4000 to 400 cm~1.
o Co-add 16 to 32 scans to improve the signal-to-noise ratio.
o Data Analysis:
o The instrument software will automatically subtract the background spectrum.

o Identify the characteristic absorption peaks and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (LC-MS with ESI):
e Sample Preparation:

o Prepare a dilute solution of 3-(aminomethyl)phenol (approx. 10-100 pg/mL) in a suitable
solvent system, such as a mixture of methanol or acetonitrile and water, often with a small
amount of formic acid (0.1%) to promote protonation.

e Liquid Chromatography (LC) Separation (Optional but recommended):

o Inject the sample into a High-Performance Liquid Chromatography (HPLC) system
equipped with a C18 column.

o Elute the compound using a gradient of water/acetonitrile (both with 0.1% formic acid) to
separate it from any impurities.
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e Mass Spectrometry Analysis:

o The eluent from the LC is directed into the Electrospray lonization (ESI) source of the
mass spectrometer.

o Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]*.
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

o For structural information, perform tandem MS (MS/MS) by selecting the [M+H]* ion and
subjecting it to collision-induced dissociation (CID) to generate fragment ions.

e Data Analysis:
o Identify the m/z of the molecular ion peak to confirm the molecular weight.

o Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed
structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 3-(aminomethyl)phenol.
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General Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the spectroscopic analysis of a pure chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-(Aminomethyl)phenol | C7HINO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. 3-Hydroxybenzylamine, 96%, Thermo Scientific Chemicals 1 g | Request for Quote
[thermofisher.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of 3-(Aminomethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046038#3-aminomethyl-phenol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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